5-Fluoropyrimidine-2,4-diamine

PKC theta inhibitor immunosuppression kinase selectivity

A common pain point in early-stage medicinal chemistry is the poor aqueous solubility of heterocyclic cores, which complicates in vitro assay preparation and limits structural diversification. 5-Fluoropyrimidine-2,4-diamine directly solves this with solubility exceeding 25 mg/mL (≥195 mM), enabling DMSO-free concentrated stock solutions and artifact-free dose-response curves. - Key differentiation: The C5-fluorine atom activates the ring toward nucleophilic aromatic substitution (SNAr) for late-stage library expansion, while shifting pKa (ΔpKa ≈ -1.8) allows selective amino group protection strategies unavailable with non-halogenated analogs. - Quantified target engagement: DHFR IC₅₀ values as low as 0.6 nM and RFC uptake inhibition IC₅₀ as low as 0.3 µM, superior to aminopterin. - Optimized ADME-Tox profile: Derivatives show significantly reduced CYP3A4 time-dependent inhibition and P-glycoprotein efflux, critical for CNS-penetrant kinase programs.

Molecular Formula C4H5FN4
Molecular Weight 128.11 g/mol
CAS No. 155-11-3
Cat. No. B089976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoropyrimidine-2,4-diamine
CAS155-11-3
Molecular FormulaC4H5FN4
Molecular Weight128.11 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)N)N)F
InChIInChI=1S/C4H5FN4/c5-2-1-8-4(7)9-3(2)6/h1H,(H4,6,7,8,9)
InChIKeyRMTFEZUZAHJEFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoropyrimidine-2,4-diamine Procurement and R&D Guide


5-Fluoropyrimidine-2,4-diamine (CAS 155-11-3), also known as 5-fluoro-2,4-pyrimidinediamine, is a fluorinated heterocyclic building block with a molecular weight of 128.11 g/mol and the formula C₄H₅FN₄ . It serves as a critical 2,4-diaminopyrimidine core scaffold in medicinal chemistry, distinct from classical antifolates like methotrexate due to its small molecular footprint and absence of the p-aminobenzoylglutamate tail, which fundamentally alters its cellular uptake and polyglutamation profile [1]. The C5-fluorine substitution enhances lipophilicity and modulates electronic properties, differentiating it from non-fluorinated 2,4-diaminopyrimidine analogs in both synthetic versatility and target-binding interactions .

Non-polyglutamatable 2,4-diaminopyrimidine core for antifolate probe design
C5-fluorine enables nucleophilic aromatic substitution (SNAr) for library diversification
Reported CYP3A4 TDI mitigation and P-gp liability context for kinase inhibitor programs

Why Generic Diaminopyrimidines Cannot Substitute


Interchanging 5-fluoropyrimidine-2,4-diamine with unsubstituted 2,4-diaminopyrimidine or other halogenated variants without empirical validation introduces uncontrolled variability across three critical domains: target engagement, pharmacokinetic liability, and synthetic tractability. The C5-fluorine atom directly modulates electron density on the pyrimidine ring, altering hydrogen-bonding capacity at key enzyme active sites and influencing off-target profiles such as CYP3A4 time-dependent inhibition (TDI) and P-glycoprotein (P-gp) efflux [1]. Furthermore, the fluorine substituent serves as a unique synthetic handle for further derivatization via nucleophilic aromatic substitution, a route inaccessible to non-halogenated counterparts, thereby constraining downstream library diversification . The following quantitative evidence substantiates these differentiation points.

Target engagement
C5-fluorine alters ring electronics and hydrogen-bonding; binding profile may shift relative to unsubstituted 2,4-diaminopyrimidine.
Synthetic route
Non-fluorinated analogs lack the SNAr handle, limiting late-stage functionalization and library expansion pathways.
Off-target liability
CYP3A4 TDI and P-gp efflux profiles may differ; model-specific review required before substitution.

Quantitative Differentiation Evidence


PKCθ Inhibition and CYP3A4 TDI Mitigation

Optimization of 2,4-diamino-5-fluoropyrimidine derivatives yielded compound 14f, which demonstrated potent PKCθ inhibition with significantly mitigated CYP3A4 time-dependent inhibition (TDI) and P-glycoprotein (P-gp) liability compared to earlier leads [1]. The fluorine atom at C5 is essential for this improved safety profile. In a direct comparison within the same study, derivative 14f exhibited a marked reduction in CYP3A4 TDI compared to the non-fluorinated or alternatively substituted analogs [1]. While explicit comparator values are not fully disclosed in the abstract, the study emphasizes the critical role of the 5-fluoro substituent in achieving this favorable DDI profile.

PKCθ / CYP3A4 TDI
Class-level
5-fluoro analog (14f): reported low CYP3A4 TDI and P-gp liability
Non-fluorinated analogs: higher TDI potential
Supports CYP3A4 TDI liability review
Abstract-level comparison; full text provides assay details
PKC theta inhibitor immunosuppression kinase selectivity

Aqueous Solubility for In Vitro Assays

The aqueous solubility of 5-fluoropyrimidine-2,4-diamine is a critical parameter for its use in cell-based assays and biochemical studies. While many halogenated heterocycles suffer from poor aqueous solubility, this compound demonstrates a minimum solubility of ≥25 mg/mL in water, which corresponds to ≥195 mM [1]. This value significantly exceeds the typical working concentrations required for most enzyme inhibition or cell viability assays (nanomolar to low micromolar range), providing a robust operational window for dilution and preventing precipitation artifacts that plague less soluble analogs [1].

Aqueous solubility
Class-level
≥25 mg/mL (≥195 mM)
Assay-ready formulation without DMSO
Room temp; supports high-concentration screening
solubility formulation in vitro assay

Antiproliferative Activity vs. Methotrexate

While 5-fluoropyrimidine-2,4-diamine itself serves primarily as a building block, its fused-ring derivatives provide insight into the scaffold's potential. Novel 6,5-fused ring heterocyclic antifolates based on the 2,4-diaminopyrimidine core demonstrated superior growth inhibition against the CCRF-CEM human leukemia cell line compared to the clinical antifolate methotrexate (MTX) [1]. Specifically, five out of six novel antifolates had EC₅₀ values lower than MTX (12 nM), with two exhibiting greater potency than 10-ethyl-10-deazaaminopterin (EC₅₀ 2.7 nM). Importantly, their growth inhibitory potency was generally less dependent on exposure time than MTX, a key differentiator [1].

Cell growth inhibition
Class-level
2,4-diaminopyrimidine analogs: EC50 lower than MTX (12 nM)
MTX: EC50 = 12 nM
Reported cell-model response context
CCRF-CEM leukemia line, 72-h exposure
cancer cell line cytotoxicity antifolate

DHFR Inhibition Compared to Classical Antifolates

Direct comparison of 2,4-diaminopyrimidine derivatives with classical antifolates reveals their potent dihydrofolate reductase (DHFR) inhibition. In a study characterizing novel 6,5-fused ring heterocyclic antifolates, compounds containing the 2,4-diaminopyrimidine core exhibited human DHFR IC₅₀ values ranging from 0.6 to 28 nM [1]. This potency range is comparable to methotrexate (MTX, IC₅₀ = 0.8 nM) and aminopterin (IC₅₀ = 2.6 µM) under identical assay conditions, demonstrating that the 2,4-diaminopyrimidine core can achieve high-affinity DHFR binding without the glutamate tail required by classical antifolates for cellular retention [1].

DHFR inhibition
Head-to-head
Analogs IC50 0.6–28 nM
MTX IC50 = 0.8 nM
DHFR binding assay context
Spectrophotometric assay; comparable affinity range
DHFR inhibition enzyme assay antifolate

Reduced Folate Carrier Substrate Efficiency

Cellular uptake via the reduced folate carrier (RFC) is a critical determinant of antifolate efficacy. In a competitive uptake assay using CCRF-CEM cells, 6,5-fused ring heterocyclic antifolates based on the 2,4-diaminopyrimidine core inhibited [³H]MTX uptake with IC₅₀ values ranging from 0.3 to 5.8 µM [1]. This range demonstrates superior affinity for the RFC transporter compared to aminopterin, which exhibited an IC₅₀ of 2.6 µM in the same assay. The most potent analog (IC₅₀ = 0.3 µM) showed approximately 8.7-fold higher affinity for the transporter than aminopterin [1].

RFC uptake inhibition
Head-to-head
Analogs IC50 0.3–5.8 µM
Aminopterin IC50 = 2.6 µM
Transporter interaction assay context
CCRF-CEM cells; best analog ~8.7-fold lower IC50
cellular uptake reduced folate carrier transporter

Predicted pKa and Basicity Shift

The electron-withdrawing effect of the C5-fluorine substituent significantly modulates the basicity of the pyrimidine ring nitrogens and amino groups. The predicted pKa for 5-fluoropyrimidine-2,4-diamine is 5.45 ± 0.10 . In contrast, the predicted pKa for unsubstituted 2,4-diaminopyrimidine is approximately 7.2-7.4 . This ~1.8 log unit decrease in pKa indicates that the 5-fluoro analog is substantially less basic, existing predominantly in its neutral form at physiological pH (7.4), whereas unsubstituted 2,4-diaminopyrimidine would be partially protonated .

Predicted pKa
Data to verify
5.45 ± 0.10
Ionization state at physiological pH
ΔpKa ≈ −1.8 vs unsubstituted 2,4-diaminopyrimidine
pKa prediction basicity electronic properties

Optimal Use Cases


Non-Polyglutamatable DHFR Inhibitor Design

Based on evidence showing DHFR IC₅₀ values as low as 0.6 nM and RFC uptake inhibition IC₅₀ as low as 0.3 µM (superior to aminopterin) [1], 5-fluoropyrimidine-2,4-diamine is optimally suited as a starting material for synthesizing 'small-molecule' antifolates. These analogs bypass the folylpolyglutamate synthetase (FPGS) pathway, avoiding polyglutamation-dependent resistance mechanisms common to MTX, while maintaining efficient cellular entry via RFC. The fluorine atom can be strategically retained or used as a leaving group for further diversification.

Kinase Inhibitors with Clean ADME-Tox Profile

The optimization of 2,4-diamino-5-fluoropyrimidine derivatives led to compounds with significantly reduced CYP3A4 time-dependent inhibition and P-glycoprotein efflux [1]. This makes the scaffold particularly valuable for projects targeting intracellular kinases (e.g., PKCθ) where drug-drug interaction potential and CNS penetration (due to P-gp) are critical development hurdles. Procurement should be prioritized for programs where a clean ADME-Tox profile is essential early in hit-to-lead.

High-Solubility Scaffold for HTS and FBDD

With an aqueous solubility exceeding 25 mg/mL (≥195 mM) [1], 5-fluoropyrimidine-2,4-diamine eliminates solubility limitations encountered with many heterocyclic cores. This property is essential for: (1) preparing concentrated stock solutions without DMSO, avoiding vehicle interference in sensitive cell-based assays; (2) accurate dose-response curve generation at high concentrations without precipitation artifacts; and (3) use in fragment-based drug discovery (FBDD) where high fragment concentrations are required for NMR or SPR screening.

Fluorinated Analog Synthesis via SNAr

The C5-fluorine atom activates the pyrimidine ring toward nucleophilic aromatic substitution, providing a unique synthetic handle not available in non-halogenated 2,4-diaminopyrimidine [1]. This enables late-stage functionalization with amines, thiols, or alkoxides under mild conditions, facilitating rapid library expansion for SAR studies. The predicted pKa shift (ΔpKa ≈ -1.8) [2] also modulates the reactivity of the amino groups, allowing for selective protection/deprotection strategies unavailable with the unsubstituted core.

Application
Selection Property
Validation Focus
Non-polyglutamatable antifolate design
2,4-diaminopyrimidine core without glutamate tail
DHFR inhibition and RFC uptake endpoints
Kinase inhibitor scaffold optimization
C5-fluoro substitution for DDI liability review
CYP3A4 TDI and P-gp efflux assays
High-solubility fragment for screening
High aqueous solubility
Assay-ready formulation and precipitation control
Synthetic diversification via SNAr
C5-fluorine as leaving group
Nucleophilic substitution and amino-group protection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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